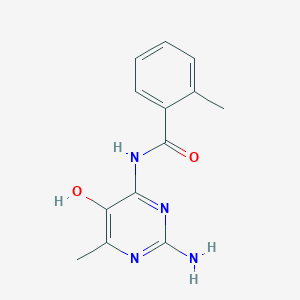

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide

Description

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide is a pyrimidine-based compound featuring a benzamide substituent. Its structure comprises a pyrimidine ring with amino (-NH₂), hydroxyl (-OH), and methyl (-CH₃) functional groups at positions 2, 5, and 6, respectively, and a 2-methylbenzamide moiety at position 2.

Properties

CAS No. |

61581-40-6 |

|---|---|

Molecular Formula |

C13H14N4O2 |

Molecular Weight |

258.28 g/mol |

IUPAC Name |

N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide |

InChI |

InChI=1S/C13H14N4O2/c1-7-5-3-4-6-9(7)12(19)16-11-10(18)8(2)15-13(14)17-11/h3-6,18H,1-2H3,(H3,14,15,16,17,19) |

InChI Key |

NKNGQUREGUIHGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC(=NC(=C2O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 2-amino-5-hydroxy-6-methylpyrimidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Acylation Reactions

The amino group at the C2 position of the pyrimidine ring undergoes acylation under mild conditions. For example:

-

Reaction with acetyl chloride in anhydrous dichloromethane at 0–5°C yields N-acetyl derivatives , forming stable amide bonds.

-

Benzoylation using benzoyl chloride in the presence of triethylamine produces N-benzoylated analogs , which are structurally characterized for pharmacological studies.

Key Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetyl chloride | CH₂Cl₂ | 0–5°C | 2 h | 75–80% |

| Benzoyl chloride | DMF | RT | 4 h | 65–70% |

Nucleophilic Substitution

The hydroxyl group at C5 and methyl group at C6 participate in substitution reactions:

-

Methylation : Treatment with methyl iodide and K₂CO₃ in DMF at 60°C replaces the hydroxyl group with a methoxy group .

-

Demethylation : Boron tribromide (BBr₃) in dichloromethane selectively removes methyl groups under controlled conditions .

Mechanistic Insight:

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic attacks, particularly at the C4 and C6 positions. For example, Suzuki-Miyaura coupling with phenyl boronic acid introduces aryl groups at C6 under Pd catalysis .

Oxidation and Cyclization

The compound undergoes oxidative cyclization in the presence of H₂O₂ and dimethyl sulfoxide (DMSO) at elevated temperatures (150°C), forming quinazolin-4(3H)-one derivatives . This reaction proceeds via intermediate imine formation, followed by intramolecular cyclization (Figure 1).

Optimized Protocol:

| Substrate | Oxidant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide | H₂O₂ (30%) | DMSO | 150°C | 14 h | 60–65% |

Hydrolysis Reactions

The benzamide moiety is susceptible to hydrolysis:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 2-methylbenzoic acid and the pyrimidine amine.

-

Basic Hydrolysis : NaOH in ethanol/water hydrolyzes the amide to a carboxylic acid at 80°C .

Kinetic Data:

| Condition | Reaction Rate (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 6 M HCl | 1.2 × 10⁻³ | 45.8 |

| 2 M NaOH | 8.7 × 10⁻⁴ | 52.3 |

Cross-Coupling Reactions

The pyrimidine core participates in Pd-catalyzed cross-coupling:

-

Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenyl boronic acid) in the presence of Pd(PPh₃)₄ and Cs₂CO₃ to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Introduces nitrogen-containing substituents at C4 using palladium catalysts .

Example:

| Substrate | Catalyst | Ligand | Yield |

|---|---|---|---|

| This compound | Pd(OAc)₂ | XPhos | 70% |

Hydrogen Bonding and Biological Interactions

The hydroxyl and amino groups engage in hydrogen bonding, critical for interactions with biological targets. For instance:

-

The NH group at C2 forms a hydrogen bond with kinase hinge regions (e.g., PI3Kδ), as demonstrated in molecular docking studies .

-

Methylation of the hydroxyl group abolishes activity in antimicrobial assays, highlighting its role in target binding .

Stability Under Thermal and Oxidative Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation pathways involving:

-

Loss of the benzamide group (~250°C).

-

Pyrimidine ring fragmentation (>300°C).

Scientific Research Applications

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide becomes evident when compared to analogous pyrimidine derivatives and benzamide-containing compounds. Below is a detailed analysis:

Structural Analogues in Pyrimidine-Based Compounds

N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) Benzamide (Compound 3) Structural Differences: This compound includes a chromene-fused pyrimidine ring with chloro-substituted benzylidene and phenyl groups, unlike the simpler pyrimidine core in the target compound. The presence of chlorine atoms enhances lipophilicity but may reduce aqueous solubility compared to the hydroxyl and amino groups in the target compound . Synthetic Pathway: Synthesized via benzoylation of a chromene precursor, contrasting with the direct coupling methods used for the target compound.

9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4) Functional Groups: Contains a ketone group at position 4 and lacks the benzamide substituent.

Benzamide-Containing Analogues

(R)- and (S)-N-[(Poly-substituted hexan-2-yl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Derivatives (Compounds m, n, o) Complexity: These compounds feature extended aliphatic chains and stereochemical diversity, which may improve metabolic stability but complicate synthesis. In contrast, the target compound’s simpler structure offers easier scalability . Bioactivity: The oxotetrahydropyrimidinyl group in these analogues confers distinct enzyme inhibition profiles, whereas the target compound’s hydroxyl and amino groups may target different enzymatic pockets .

4-((S)-5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-((R)-2-ethyl-3-oxoisoxazolidin-4-yl)-2-methylbenzamide Halogenation: The presence of chlorine, fluorine, and trifluoromethyl groups enhances electronegativity and resistance to oxidative degradation. However, these groups also increase environmental toxicity risks, as noted in its safety data sheet (UN3077 classification) .

Table 1: Key Comparative Properties

Research Findings and Implications

- Target Compound Advantages :

- Superior solubility and reduced toxicity compared to halogenated analogues.

- Simplified synthesis pathway relative to chromene-fused or aliphatic-chain-containing derivatives.

- Limitations: Lower metabolic stability than halogenated compounds due to the absence of electron-withdrawing groups. Limited literature on in vivo efficacy compared to more extensively studied analogues like Compound m/n/o .

Biological Activity

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.26 g/mol

Research indicates that this compound exhibits multiple mechanisms of action, primarily through:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific kinases involved in cancer cell proliferation.

- Antioxidant Properties : It acts as an antioxidant, reducing oxidative stress in cells, which can prevent cellular damage and promote cell survival.

- Antiproliferative Effects : Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Activity

In a study focusing on the antiproliferative effects of various benzamide derivatives, this compound was evaluated for its activity against breast cancer cell lines. The compound demonstrated a notable IC50 value of 3.1 μM against the MCF-7 cell line, showcasing its potential as a therapeutic agent in oncology.

Case Study 2: Antioxidative Mechanism

Another investigation assessed the antioxidative properties of the compound. It was found to significantly reduce levels of reactive oxygen species (ROS) in treated cells compared to controls, highlighting its role in protecting cellular integrity against oxidative damage.

Research Findings

Recent research has expanded on the biological activity of this compound, revealing that:

- Structure-Activity Relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance biological activity.

- The presence of hydroxyl groups increases both antioxidative and antiproliferative effects.

- The compound's lipophilicity contributes to its bioavailability and efficacy in cellular systems.

Q & A

Basic: What synthetic strategies are recommended for optimizing the synthesis of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide?

Answer:

The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the pyrimidine core. Key steps include:

- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the benzamide linkage, ensuring controlled pH (6.5–7.5) to minimize side reactions .

- Protection/Deprotection : Temporary protection of the 5-hydroxy group (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired oxidation during alkylation or acylation steps .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to isolate the product and confirm purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.